CN1CCCN(CC1)C2=CC=CC=C2CO
. The InChI key for this compound is AQLZGQUKWNQYPH-UHFFFAOYSA-N
.
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 220.31 g/mol. This compound features a phenyl group substituted with a methanol moiety and a 4-methyl-1,4-diazepan-1-yl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. It is primarily used as an intermediate in the synthesis of more complex organic molecules and for studying reaction mechanisms and kinetics .
The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol typically involves reductive amination, where 4-methyl-1,4-diazepane reacts with benzaldehyde. The process generally employs reducing agents such as sodium borohydride or hydrogen gas in the presence of catalysts like palladium on carbon.
Key parameters for the synthesis include:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity, leveraging automated systems for consistent reaction conditions .
The structure of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol can be represented as follows:
The compound's structural characteristics include:
These structural features contribute to its reactivity and interaction with biological systems .
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol exerts its effects involves interactions at the molecular level. The presence of functional groups allows for the formation of hydrogen bonds with biological targets, modulating various biological processes. Specifically, the 4-methyl-1,4-diazepan moiety may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .
The physical properties of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol include:
Key chemical properties include:
Relevant data indicate that the compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol has several scientific applications:
This compound's unique structural features make it valuable in medicinal chemistry research, particularly in exploring new therapeutic agents targeting specific biological pathways .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2